molecular formula C14H21BrN2O3S B1408115 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1704096-09-2

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B1408115
CAS RN: 1704096-09-2
M. Wt: 377.3 g/mol
InChI Key: GASUXSSWJFUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (2-BDE) is a novel synthetic compound with potential applications in scientific research. It is a brominated derivative of piperazine with a sulfonyl group attached to the nitrogen atom. This compound is of interest due to its unique structure and potential for use in various scientific research applications.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study discussed the synthesis of a related compound, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, highlighting the technological parameters such as raw material ratio, reaction time, and temperature optimization for its preparation (Wang Jin-peng, 2013).
  • Biological Screening and Fingerprint Applications :

    • Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), a similar compound, revealed significant antibacterial, antifungal, and anthelmintic activities. It also demonstrated potential use in latent fingerprint analysis for detecting hidden fingerprints on various surfaces (G. Khan et al., 2019).
  • Antiproliferative Activity against Cancer Cell Lines :

    • A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed good antiproliferative effect against human cancer cell lines, with some compounds indicating potential as anticancer agents (L. Mallesha et al., 2012).
  • Metabolism Studies of Related Antidepressants :

    • Research on the metabolism of a novel antidepressant, Lu AA21004, a structurally related compound, helped identify the enzymes involved in its in vitro oxidative metabolism, providing insights into its metabolic pathways (Mette G. Hvenegaard et al., 2012).
  • Synthesis and Antimicrobial Evaluation :

    • A novel synthesis approach for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was described, which were later screened for their in vitro antimicrobial studies, showing significant antibacterial and antifungal activities (R. Rajkumar et al., 2014).
  • Structure-Activity Relationships Studies :

    • Another study investigated the structure-activity relationships of weakly basic N-arylsulfonylindoles as novel 5-HT 6 antagonists, a related class of compounds, to propose novel molecules with improved affinity based on the observed biological activity (J. Mella et al., 2017).

properties

IUPAC Name

2-[4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S/c1-11-9-13(15)10-12(2)14(11)21(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUXSSWJFUCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)CCO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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